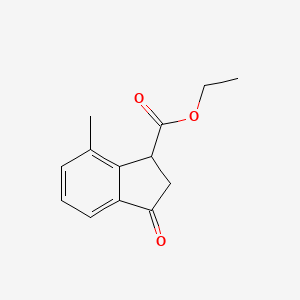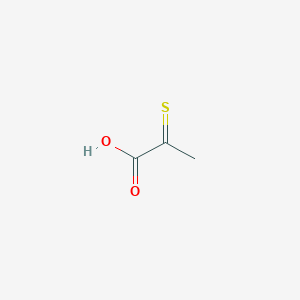
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione is an organic compound known for its unique structure and properties It is a derivative of dibenzoylmethane and is characterized by the presence of two phenyl groups and a phenylethyl group attached to a propane-1,3-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione can be synthesized through a multi-step process involving the condensation of dibenzoylmethane with styrene in the presence of a catalyst. The reaction typically involves the use of gold (III) chloride and silver trifluoromethanesulfonate as catalysts in dichloromethane. The reaction mixture is stirred at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process typically involves recrystallization and column chromatography to obtain analytically pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic applications in drug development.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione involves its interaction with molecular targets and pathways. The compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and protection against oxidative stress . It may also interact with other cellular targets, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but lacks the phenylethyl group.
1,3-Diphenyl-2-propanone: Contains a ketone group instead of the diketone structure.
Dibenzoylmethane: A simpler analog with only two phenyl groups attached to a propane-1,3-dione backbone.
Uniqueness
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties
Propriétés
| 116140-58-0 | |
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,3-diphenyl-2-(1-phenylethyl)propane-1,3-dione |
InChI |
InChI=1S/C23H20O2/c1-17(18-11-5-2-6-12-18)21(22(24)19-13-7-3-8-14-19)23(25)20-15-9-4-10-16-20/h2-17,21H,1H3 |
Clé InChI |
ULGQTBRDPIFGFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)

![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
